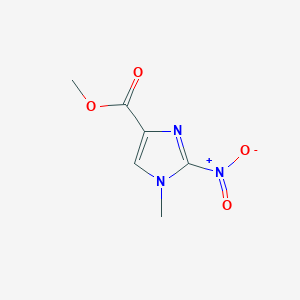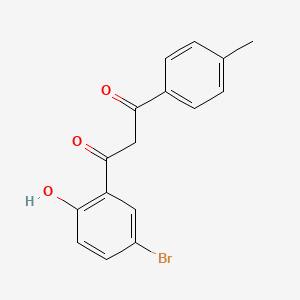
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom. The presence of bromine and hydroxyl groups on the phenyl ring, along with a methyl group on another phenyl ring, makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Wissenschaftliche Forschungsanwendungen
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of functional groups such as bromine and hydroxyl groups can enhance these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-: Similar structure but lacks the bromine atom.
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its interactions with biological targets and its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
88952-46-9 |
|---|---|
Molekularformel |
C16H13BrO3 |
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13BrO3/c1-10-2-4-11(5-3-10)15(19)9-16(20)13-8-12(17)6-7-14(13)18/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
OJHWFUBEZHAUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


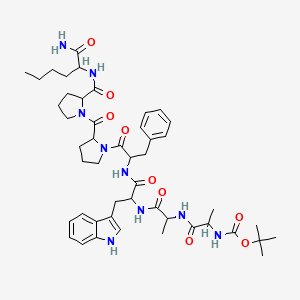

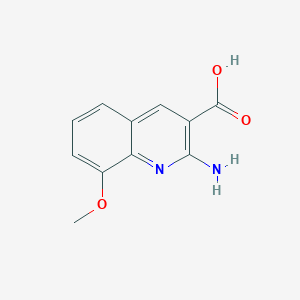
![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)

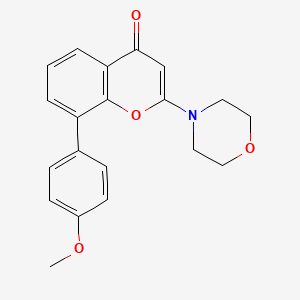
![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)


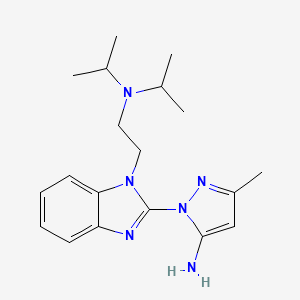
![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)

